2-(4-Methylphenyl)azepane

描述

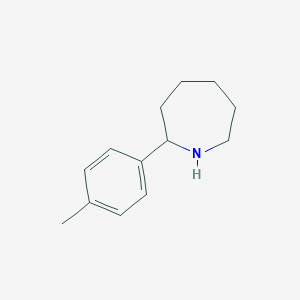

2-(4-Methylphenyl)azepane is an organic compound with the molecular formula C13H19N It consists of an azepane ring substituted with a 4-methylphenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylamine with a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the azepane ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Functionalized azepane derivatives.

科学研究应用

Chemical Synthesis and Applications

Building Block in Organic Synthesis

2-(4-Methylphenyl)azepane serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds with potential applications across different domains. The synthesis typically involves cyclization reactions, where 4-methylbenzylamine reacts with suitable cyclizing agents under controlled conditions, often utilizing bases like sodium hydride or potassium tert-butoxide at temperatures ranging from 50-100°C.

Table 1: Key Synthetic Routes for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization with amines | Reaction of 4-methylbenzylamine with cyclizing agents | Varies |

| Continuous flow reactors | Industrial production for consistent quality | High |

Biological Research Applications

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown that derivatives of azepanes can inhibit various microbial strains, making them candidates for developing new antibacterial agents .

Case Study: Antimicrobial Activity

A study synthesized several azepane derivatives and evaluated their antibacterial properties. Out of 18 compounds tested, a significant number demonstrated effective inhibition against common bacterial strains, highlighting the potential of azepanes in pharmaceutical applications .

Medicinal Chemistry

Kinase Inhibitors

The compound has been investigated for its role as a kinase inhibitor, particularly against protein kinase B (PKB-alpha) and protein kinase A (PKA). These kinases are crucial in regulating various cellular processes, including metabolism and cell growth. The optimization of azepane derivatives has shown promising results in inhibiting these kinases, suggesting potential therapeutic applications in treating diseases such as cancer and diabetes .

Table 2: Inhibitory Activity of Azepane Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound 1 | PKB-alpha | 5 |

| Compound 4 | PKA | 4 |

Industrial Applications

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals, polymers, and resins. Its unique chemical properties enable the formulation of materials with enhanced performance characteristics.

作用机制

The mechanism of action of 2-(4-Methylphenyl)azepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

相似化合物的比较

2-Phenylazepane: Similar structure but lacks the methyl group on the phenyl ring.

2-(4-Ethylphenyl)azepane: Similar structure with an ethyl group instead of a methyl group on the phenyl ring.

2-(4-Methoxyphenyl)azepane: Similar structure with a methoxy group on the phenyl ring.

Uniqueness: 2-(4-Methylphenyl)azepane is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

生物活性

2-(4-Methylphenyl)azepane, with the molecular formula C13H19N, is an organic compound featuring an azepane ring substituted with a 4-methylphenyl group. This unique structure positions it as a significant candidate for various biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for potential applications in drug development and therapeutic interventions.

The synthesis of this compound typically involves the cyclization of 4-methylbenzylamine with suitable cyclizing agents under controlled conditions. Common methods include using bases like sodium hydride or potassium tert-butoxide at temperatures ranging from 50°C to 100°C. The compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a range of derivatives that may exhibit distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways crucial for cellular functions. The exact mechanisms depend on the biological context and the specific targets involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. Preclinical studies indicate that it may inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) suggests potential for enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

- Antimicrobial Activity : A study conducted on various derivatives of azepane compounds highlighted the superior antimicrobial efficacy of this compound compared to other related compounds. The minimum inhibitory concentration (MIC) values were significantly lower than those of control substances, indicating its potential as a lead compound for antibiotic development.

- Inflammation Model : In a murine model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to untreated controls. This suggests its utility in developing anti-inflammatory therapies.

- Neuroprotection : Research exploring the neuroprotective effects of this compound showed promising results in reducing neuronal cell death in vitro under oxidative stress conditions, indicating its potential role in neurodegenerative disease management .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 2-Phenylazepane | Lacks methyl group | Moderate antimicrobial activity |

| 2-(4-Ethylphenyl)azepane | Ethyl group instead of methyl | Lower anti-inflammatory effects |

| 2-(4-Methoxyphenyl)azepane | Methoxy group | Enhanced neuroprotective effects |

The presence of the 4-methyl group in this compound appears to enhance its reactivity and biological efficacy compared to its analogs.

属性

IUPAC Name |

2-(4-methylphenyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-8-12(9-7-11)13-5-3-2-4-10-14-13/h6-9,13-14H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHNBVKUGIKOPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405587 | |

| Record name | 2-(4-methylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168890-45-7 | |

| Record name | 2-(4-methylphenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。